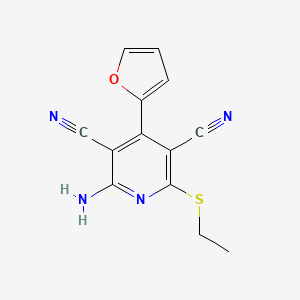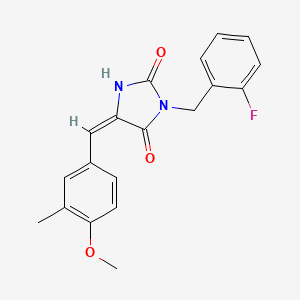![molecular formula C15H19N5O3S2 B5666618 5-(methylsulfonyl)-1'-(1,3-thiazol-4-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5666618.png)
5-(methylsulfonyl)-1'-(1,3-thiazol-4-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The compound is synthesized through processes that involve strategic cyclization and functionalization reactions. While specific synthesis routes for this exact compound are scarce, related studies offer insights. For instance, the synthesis of tropane-3-spiro-4'(5')-imidazolines involved NMR spectroscopy and X-ray diffraction to confirm structures, demonstrating the importance of precise conformation and structural integrity in the synthesis of complex molecules (Whelan et al., 1995). Another relevant synthesis involves three-component condensation for creating spiro compounds, highlighting the methodological diversity in synthesizing spiro-imidazoline derivatives (Shestopalov et al., 2002).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by complex spiro frameworks, which significantly affect their chemical behavior and potential interactions. Studies on related molecules emphasize the conformational preferences and structural determinants critical for their biological activities. For instance, analysis of tetrahydro-1H-pyrazolo[4,3-c]pyridines revealed their molecular conformations and hydrogen bonding, providing insights into how these structural features contribute to their chemical and biological functionalities (Sagar et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving such compounds often entail nucleophilic substitutions and cycloadditions, influenced by their functional groups and structural frameworks. The reactivity and chemical properties are determined by the presence of sulfonyl and thiazolylcarbonyl groups, which can undergo various chemical transformations. For example, reactions of methylsulfonyl-substituted imidazopyridazines with nucleophiles demonstrated the versatility of these groups in facilitating ring transformations and substitutions (Oishi et al., 1989).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are crucial for understanding the compound's behavior in different environments. These properties are influenced by the compound's molecular structure, particularly the spatial arrangement of its atoms and functional groups. Research on similar molecules provides insights into how these properties are analyzed and their significance in scientific studies. For example, the crystal and molecular structure studies of related compounds elucidate their solid-state conformation and potential intermolecular interactions (Naveen et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are fundamental aspects of this compound's scientific profile. These properties are pivotal in determining the compound's potential for further chemical modifications and its interaction with biological systems. Studies on structurally related compounds highlight the significance of understanding these chemical properties for the development of compounds with desired functionalities and biological activities. For instance, the synthesis and evaluation of derivatives for neuropathic pain treatment shed light on the chemical and pharmacological properties relevant to such complex molecules (Devegowda et al., 2013).
Propriétés
IUPAC Name |
(5-methylsulfonylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)-(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S2/c1-25(22,23)20-5-2-11-13(17-9-16-11)15(20)3-6-19(7-4-15)14(21)12-8-24-10-18-12/h8-10H,2-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPZYNDEYRJXAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C13CCN(CC3)C(=O)C4=CSC=N4)N=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3-hydroxy-4-methylbenzoyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5666536.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B5666551.png)
![N-(2,4-dichlorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5666554.png)

![2-(2,4-difluorophenoxy)-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B5666559.png)
![6-ethyl-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]pyrimidin-4-amine](/img/structure/B5666560.png)

![2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-4(3H)-thione](/img/structure/B5666601.png)
![N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5666603.png)
![2-[(2,5-dichlorophenyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5666609.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5666619.png)
![1-[(3-chlorophenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5666620.png)
![3-allyl-1-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-3-piperidinecarboxylic acid](/img/structure/B5666631.png)
![ethyl 2-[(3-methoxyphenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate](/img/structure/B5666632.png)